molecular formula C8H10OS B2753723 3-[(Methylsulfanyl)methyl]phenol CAS No. 35377-64-1

3-[(Methylsulfanyl)methyl]phenol

Cat. No. B2753723
CAS RN: 35377-64-1
M. Wt: 154.23
InChI Key: VBZSRYFAFIYMNL-UHFFFAOYSA-N
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Description

“3-[(Methylsulfanyl)methyl]phenol” is an organic compound with the molecular formula C7H8OS . It is a derivative of phenol, where a methylsulfanyl group is attached to the phenol molecule .


Molecular Structure Analysis

The molecular structure of “3-[(Methylsulfanyl)methyl]phenol” consists of a phenol molecule with a methylsulfanyl group attached . The carbon atom in the ring is sp2 hybridized .

Scientific Research Applications

Density Functional Theoretical Study

The compound has been used in first-principles density functional theoretical studies to inspect the structures, reactivity, and spectroscopic properties of tautomers of 4-(methylsulfanyl)-3[(1Z)-1-(2-phenylhydrazinylidene) ethyl] quinoline-2(1H)-one . This study was conducted in both the gas phase and ethanol using density function theory (DFT) M06-2X and B3LYP methods .

Thermo-Kinetic Features

Thermo-kinetic features of different conversion processes were estimated in a temperature range of 273–333 K using the Transition state theory (TST) accompanied with one-dimensional Eckert tunneling correction (1D-Eck) . This provides valuable insights into the stability and reactivity of the compound.

Acidity and Basicity Computation

The acidity and basicity of the compound were computed, and the computational results were compared against the experimental ones . This helps in understanding the chemical behavior of the compound.

NMR, Global Descriptors, Fukui Functions, NBO Charges, and Electrostatic Potential (ESP)

These were discussed as part of the study on the compound . These properties are crucial in understanding the electronic structure and reactivity of the compound.

UV–Vis Electronic Spectra Simulation

DFT methods were used for UV–Vis electronic spectra simulation and the time-dependent density functional theory solvation model (TDDFT-SMD) in acetonitrile compounds . This helps in understanding the optical properties of the compound.

Synthesis of Bioactive Natural Products and Conducting Polymers

Phenol derivatives, including “3-[(Methylsulfanyl)methyl]phenol”, have high potential as building blocks for the synthesis of bioactive natural products and conducting polymers . Many synthesis methods have been developed for phenol derivatives .

Industrial Applications

m-Aryloxy phenols, including “3-[(Methylsulfanyl)methyl]phenol”, have a wide range of applications, including as antioxidants, ultraviolet absorbers, and flame retardants . They are commonly used in the production of plastics, adhesives, and coatings due to their ability to improve these materials’ thermal stability and flame resistance .

Potential Biological Activities

In addition to their industrial applications, m-aryloxy phenols have been found to have potential biological activities, including anti-tumor and anti-inflammatory effects . This makes them valuable in the field of medicinal chemistry.

Safety and Hazards

The safety and hazards associated with “3-[(Methylsulfanyl)methyl]phenol” are not explicitly mentioned in the sources .

properties

IUPAC Name

3-(methylsulfanylmethyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10OS/c1-10-6-7-3-2-4-8(9)5-7/h2-5,9H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBZSRYFAFIYMNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCC1=CC(=CC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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